molecular formula C5H11BrO B046803 5-Bromopentan-1-ol CAS No. 34626-51-2

5-Bromopentan-1-ol

Cat. No. B046803
CAS RN: 34626-51-2
M. Wt: 167.04 g/mol
InChI Key: WJVQJXVMLRGNGA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Bromopentan-1-ol and related compounds involves several methods, including the sulfur-bromine method for producing 1-bromopentane, which is a related compound. This method yields high when specific volume ratios and temperatures are maintained during the reaction process. The solid Mo-Ni catalyst method for 1-bromopentane synthesis has also been documented, indicating a preference for environmentally safe synthesis methods in water medium, aiming for high yield and efficiency (Ruan Zhan-jun, 2005); (Fan Ying, 2002).

Molecular Structure Analysis

The molecular structure of 5-Bromopentan-1-ol is characterized by its bromine substitution, which significantly impacts its reactivity and properties. Studies such as the vibration spectra and rotational isomerism of chain molecules provide insight into the structural characteristics and conformational preferences of brominated pentanes, which are closely related to the molecular structure of 5-Bromopentan-1-ol (Hiroatsu Matsuura et al., 1979).

Chemical Reactions and Properties

5-Bromopentan-1-ol undergoes various chemical reactions, including electrochemical reduction and catalysis, demonstrating its versatility as a chemical reagent. The electrochemical reduction of dibromopentanes at carbon electrodes shows the potential for intramolecular cyclization and formation of cyclopentane and other products, indicating the reactivity of halogenated pentanols (Wayne A. Pritts & D. Peters, 1994). Catalysis studies involving dinuclear manganese complexes further emphasize the compound's role in oxidation-reduction reactions (C. Palopoli et al., 2000).

Physical Properties Analysis

The physical properties of 5-Bromopentan-1-ol, such as boiling point, density, and solubility, are influenced by its molecular structure. Although specific studies on 5-Bromopentan-1-ol were not identified, related research on bromopentanes provides insights into how bromine substitution affects these properties. The study on vibration spectra and rotational isomerism, for instance, contributes to understanding the phase behavior and isomerism of brominated chain molecules (Hiroatsu Matsuura et al., 1979).

Scientific Research Applications

  • Synthesis of Organic Compounds : It is used in the catalyst-free synthesis of N-pyrrolyl(furanyl)-piperazines, 1,4-diazepanes, and 1,4-diazocanes, showcasing high chemo- and regioselectivity (Mittersteiner et al., 2019).

  • Study of Chemical Reactions : 5-Bromopentan-1-ol is integral in studying the origins of diastereoselectivity in bromine/lithium exchange reactions (Hoffmann et al., 1992).

  • Medicinal Chemistry : It may be used in creating new bioactive compounds, synthesizing compounds with different methyl, ethyl, and phenyl groups, potentially leading to new medicines (Suhak et al., 2015).

  • Metabolism Studies : Its metabolism in rats has been studied, particularly in the context of 1-bromopentane (Grasse & James, 1972).

  • Synthesis of Nonlinear Chromophores : 5-Bromopentan-1-ol has been used to synthesize nonlinear chromophore 5OCB, highlighting its potential in materials science (Ruan Zhan-jun, 2005).

  • Antimicrobial Properties : It exhibits bactericidal properties against sulfate-reducing bacteria and has high anticorrosive properties, useful in industrial applications (Talybov et al., 2010).

  • Synthesis of Novel Cationic Amphiphiles : It serves as a key precursor for synthesizing novel cationic amphiphiles based on cholesterol, useful in biochemistry and molecular biology (Krishnan-Ghosh et al., 2001).

  • Production of Nonclassical Antimetabolites : Alkylation of 5-fluorouracil with 1-bromopentane leads to the production of nonclassical antimetabolites, contributing to pharmaceutical research (Baker & Jackson, 1965).

  • Gas Chromatography Studies : It's used in investigating elimination reactions of alkyl halides through gas chromatography, important in analytical chemistry (Latimer, 2003).

  • Ultrasonic Studies : Ultrasonic properties of its mixtures with hydrocarbons have been studied, contributing to the understanding of liquid mixture behavior (Yadava & Yadav, 2005).

  • Study of Pyrolysis Mechanisms : Its pyrolysis has been studied to understand the mechanisms of dehydrobromination in the gas phase, relevant in physical chemistry (Capon et al., 1967).

  • Research in Toxicology : Studies on 1-bromopentane have shown its potential to cause hepatotoxicity, contributing to toxicology and safety research (Lee et al., 2008).

Safety And Hazards

5-Bromopentan-1-ol is classified as Acute Tox. 4 Oral, Eye Dam. 1, Flam. Liq. 3, Skin Irrit. 2, and STOT SE 3 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

Future Directions

As an organic building block, 5-Bromopentan-1-ol has potential for use in various chemical reactions and syntheses. Its role in the synthesis of compounds for HDAC inhibition suggests potential applications in medical and pharmaceutical research .

properties

IUPAC Name

5-bromopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11BrO/c6-4-2-1-3-5-7/h7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJVQJXVMLRGNGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCO)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3067861
Record name 1-Pentanol, 5-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3067861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromopentan-1-ol

CAS RN

34626-51-2
Record name 5-Bromo-1-pentanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34626-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pentanol, 5-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034626512
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Pentanol, 5-bromo-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Pentanol, 5-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3067861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-1-pentanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
70
Citations
O ERIEFS - academia.edu
… It must be emphasized that this procedure is especial ly convenient for the preparation of 5-bromopentan-1-ol (normally prepared by more complex and/or longer methods" from readi 1y …
Number of citations: 0 www.academia.edu
SMMM MM - J. CHEM. SOC, PERKIN TRANS. 2, 1991 - researchgate.net
… The product (0.033 mol) and KOH (2 equiv.) were dissolved in ethanol and allowed to react with 5-bromopentan1-ol (0.03 mol) in refluxing ethanol for 1 day to give 4-[4-(5…
Number of citations: 0 www.researchgate.net
R Naef, A Jaquier, A Velluz… - Perspectives in Flavor …, 2005 - Wiley Online Library
… -pyran from Acros Organics, Geel; 5-bromopentan-1-ol from TCI Organic Chemicals, Oregon; … Then 5-bromopentan-1-ol (3.32 g, 20 mmol) was added dropwise with cooling in a water …
Number of citations: 105 onlinelibrary.wiley.com
L Zhou, W Chen, C Cao, Y Shi, W Ye, J Hu… - European Journal of …, 2020 - Elsevier
… Alkylation of phenolic hydroxy of ligand 15 with 5-bromopentan-1-ol and 8-bromooctan-1-ol afforded thalidomide derivatives 16A and 16B, respectively, in an acceptable yield [29], but …
Number of citations: 31 www.sciencedirect.com
SU Park, SK Chung, M Newcomb - Journal of the American …, 1986 - ACS Publications
… Bromopentanal was prepared by a modificiation of the method of Ratcliffe and Rodehorst23 using 5-bromopentan-1 -ol as the starting material in 69% yield; bp 53-55 C (1.2 torr) [lit.23 …
Number of citations: 69 pubs.acs.org
S Wagner, F Moura Gatti - M., Hermann …, 2020 - scholarlypublications …
… The homologous alcohols 4b and 4c were prepared analogously by alkylation of phenol 3 with 5-bromopentan-1-ol and 7-bromoheptan-1-ol, respectively (Scheme1). The compounds …
P Chaudhary, C Len, S Singh - Molecular Catalysis, 2023 - Elsevier
… The esterification of 3′-(tert-butyl)-5′-formyl-4′-hydroxy-[1,1′-biphenyl]-4-carboxylic acid (3) with 5-bromopentan-1-ol using DCC and DMAP afforded the bromoester 4 in 80% yield …
Number of citations: 3 www.sciencedirect.com
L Dihydromonacolin - library-archives.canada.ca
The ability of three different alcohol dehydrogenase enzymes (yeast alcohol dehydrogenase, horse liver alcohol dehydrogenase and hydroxysteroid dehydrogenase) to activate a …
Number of citations: 3 library-archives.canada.ca
AC Oehlschlager, JW Wong, VG Verigin… - The Journal of …, 1983 - ACS Publications
… Initially, a synthesis was attempted in which the Grignard reagent of a protected 5-bromopentan-1 -ol (B) was coupled to propylene oxide (A) via cuprous iodide catalysis. The secondary …
Number of citations: 86 pubs.acs.org
B Malek, W Fang, I Abramova… - The Journal of …, 2016 - ACS Publications
… ), sodium sulfate (Na 2 SO 4 ), n-butyllithium, isopropyl triphenylphosphonium iodide, benzoic acid, aluminum(III) phthalocyanine chloride tetrasulfonic acid (AlPcS), 5-bromopentan-1-ol…
Number of citations: 23 pubs.acs.org

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